

Spectroscopic data of furfuryl methacrylate (NMR, FTIR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Characterization of Furfuryl Methacrylate

Introduction

Furfuryl methacrylate (FMA) is a versatile monomer notable for its dual reactivity, featuring both a methacrylate group and a furan moiety.[1] This structure allows it to participate in various polymerization reactions, making it a valuable component in the synthesis of novel polymers for biomedical applications, coatings, and thermosets.[1][2][3] A thorough understanding of its molecular structure and the ability to monitor its transformations during chemical processes are critical for researchers and professionals in materials science and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for the detailed characterization of FMA.[1] This guide provides a comprehensive overview of the spectroscopic data of furfuryl methacrylate, detailed experimental protocols for its analysis, and logical diagrams to illustrate the characterization workflow.

Spectroscopic Data of Furfuryl Methacrylate

The unique chemical structure of **furfuryl methacrylate** gives rise to characteristic signals in various spectroscopic analyses. These signals are fingerprints that allow for the identification and quantification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the molecular structure of FMA by analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in different chemical environments.[1]

¹H NMR Data

The ¹H NMR spectrum of **furfuryl methacrylate** provides distinct signals for the protons of the furan ring, the methylene group, and the methacrylate group.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
Furan Ring Proton	7.41	Multiplet
Furan Ring Proton	6.39	Multiplet
Furan Ring Proton	6.35	Multiplet
Methacrylate Vinyl Protons	6.07-6.05	Multiplet
Methacrylate Vinyl Protons	5.69-5.67	Multiplet
Methylene Protons (–CH ₂ O–)	5.06	Singlet
Methacrylate Methyl Protons (– CH ₃)	1.89-1.87	Singlet

Data sourced from studies on FMA and related furan-based methacrylate oligomers, typically using CDCl₃ or DMSO-d₆ as the solvent.[1][4]

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.



Carbon Assignment	Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)	166.8
Furan Ring Carbon	148.6
Furan Ring Carbon	143.5
Quaternary Carbon (Methacrylate)	135.9
Methylene Carbon (Vinyl)	126.2
Furan Ring Carbon	110.8
Furan Ring Carbon	110.6
Methylene Carbon (-CH2O-)	58.7
Methyl Carbon (–CH₃)	18.2

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from spectral databases.[5]

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups.

FTIR Spectroscopy Data

The FTIR spectrum of FMA is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds of the methacrylate group, as well as vibrations from the furan ring.



Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
1716 - 1730	C=O Stretch (Ester)
1636 - 1639	C=C Stretch (Methacrylate)
1503	C=C Stretch (Furan Ring)
1191	C-C-O Stretch
1149	O-C-C Stretch
815	C=C Bend (Methacrylate)

Data compiled from various sources analyzing methacrylate compounds.[4][6][7]

Raman Spectroscopy Data

Raman spectroscopy provides valuable information on the non-polar bonds and symmetric vibrations within the FMA molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
1718	ν(C=O) Methacrylate
1639	ν(C=C) Methacrylate
1602	ν(C=C) Furan
1503	ν(C=C) Furan
1081	ν(ring) Furan
812	ν(C–O–C)

Band assignments are based on experimental FT-Raman spectra of **furfuryl methacrylate**.[8] [9]

Experimental Protocols



Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **furfuryl methacrylate**. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[10] Ensure the sample is fully dissolved; gentle vortexing can be applied.[10]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400
 MHz or higher field spectrometer.[4]
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, the number of scans is typically set between 16 and 64 to achieve an adequate signal-to-noise ratio.[4][10]
- Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[10] Calibrate the chemical shifts using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR as it requires minimal sample preparation.[11]

- Background Measurement: Before analyzing the sample, take a background spectrum to eliminate interference from atmospheric water vapor and carbon dioxide.[11]
- Sample Application: Place a small drop of liquid furfuryl methacrylate directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[12] The spectral range is generally from 4000 to 700 cm⁻¹.[12]
- Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber. Baseline correction may be applied if necessary.



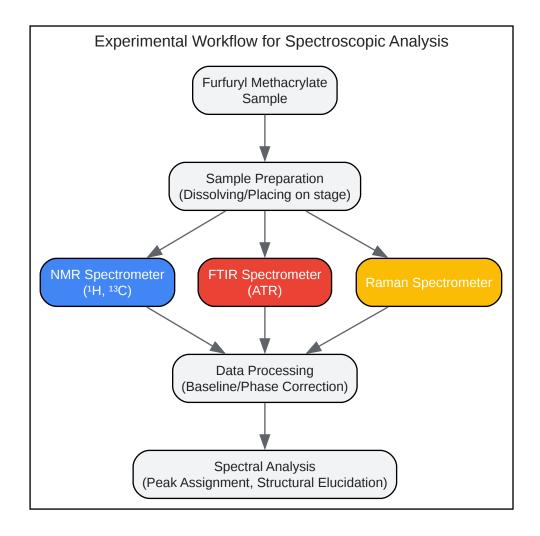
Raman Spectroscopy Protocol

- Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material, such as a crystalline silicon wafer (peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.[13]
- Sample Preparation: Place a small amount of liquid FMA in a suitable container, such as a
 quartz cuvette or glass vial. For solid samples, they can be pressed into a sample cup.[14]
- Data Acquisition: Use a laser excitation source (e.g., 532 nm or 785 nm) to illuminate the sample.[13] The scattered light is collected at a 90° angle.[15] Set the integration time and number of accumulations to achieve a good signal-to-noise ratio.[13]
- Data Processing: The acquired spectrum should be baseline corrected to remove fluorescence background, which can be done using polynomial fitting or other algorithms.[8]
 [13]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of **furfuryl methacrylate**.

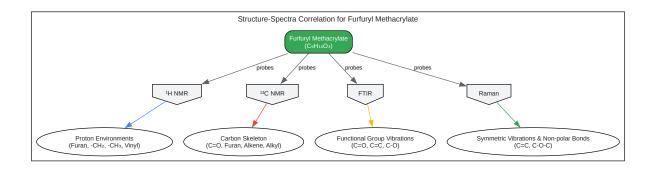




Click to download full resolution via product page

Workflow for Spectroscopic Characterization.





Click to download full resolution via product page

Mapping of Spectroscopic Techniques to Molecular Features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Furfuryl methacrylate | 3454-28-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furfuryl methacrylate | C9H10O3 | CID 76993 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. Raman spectroscopic insights into the glass transition of poly(methyl methacrylate) -Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. plus.ac.at [plus.ac.at]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- To cite this document: BenchChem. [Spectroscopic data of furfuryl methacrylate (NMR, FTIR, Raman)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215820#spectroscopic-data-of-furfuryl-methacrylate-nmr-ftir-raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com